5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one chemical properties
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one chemical properties
An In-Depth Technical Guide to 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one: Properties, Synthesis, and Applications
Abstract
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a bifunctional synthetic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This molecule incorporates two key reactive sites: a primary alkyl bromide, which serves as a potent electrophile for nucleophilic substitution, and a stable cyclic carbonate moiety. This guide provides a comprehensive technical overview of its chemical properties, including predicted spectroscopic data, a plausible synthetic pathway with a detailed experimental protocol, an analysis of its chemical reactivity, and a discussion of its potential applications as a versatile intermediate for the development of novel chemical entities.
Introduction
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one (CAS No. 1346562-84-2) is a heterocyclic organic compound featuring a six-membered 1,3-dioxan-2-one ring. This structure is substituted at the C5 position with both a methyl group and a reactive bromomethyl group. The presence of these distinct functional groups on a single, compact scaffold makes it a valuable tool for synthetic chemists. The primary alkyl bromide facilitates covalent modification and conjugation, while the cyclic carbonate can act as a stable protecting group, a precursor to other functional groups, or a monomer unit. This guide aims to consolidate the available technical information and provide expert insights into the effective utilization of this reagent in a research and development setting.
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one are summarized below. Due to the limited availability of published experimental data, spectroscopic characteristics have been predicted based on established principles of NMR, IR, and mass spectrometry.
Core Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-(bromomethyl)-5-methyl-1,3-dioxan-2-one | |
| CAS Number | 1346562-84-2 | |
| Molecular Formula | C₆H₉BrO₃ | [1] |
| Molecular Weight | 209.04 g/mol | [1] |
| InChI Key | NXPZBWYAWXVJNT-UHFFFAOYSA-N | |
| Appearance | Predicted to be a liquid or low-melting solid | N/A |
| Storage Conditions | Store at -20°C, inert atmosphere | [2] |
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
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δ 4.4-4.2 (m, 4H): The two sets of diastereotopic methylene protons of the dioxane ring (O-CH₂-C). These would likely appear as complex multiplets or a pair of AB quartets.
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δ 3.55 (s, 2H): The methylene protons of the bromomethyl group (C-CH₂Br).
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δ 1.30 (s, 3H): The methyl protons (C-CH₃).
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):
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δ 148.5: The carbonyl carbon of the cyclic carbonate (C=O).
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δ 75.8: The two equivalent methylene carbons of the dioxane ring (O-CH₂).
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δ 38.0: The quaternary carbon (C(CH₃)(CH₂Br)).
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δ 35.5: The bromomethyl carbon (CH₂Br).
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δ 20.5: The methyl carbon (CH₃).
Mass Spectrometry (EI):
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Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 208 and 210 with approximately 1:1 intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Key Fragments: Loss of Br (m/z 129), loss of CH₂Br, and fragmentation of the dioxane ring.
Infrared (IR) Spectroscopy:
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~1740-1760 cm⁻¹ (s): A very strong absorption corresponding to the C=O stretch of the six-membered ring cyclic carbonate.
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~2980-2850 cm⁻¹ (m): C-H stretching vibrations of the alkyl groups.
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~1200-1000 cm⁻¹ (s): C-O stretching vibrations of the carbonate ester.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis proceeds via the reaction of the diol with a phosgene equivalent, such as triphosgene or a dialkyl carbonate, in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis from 2-(Bromomethyl)-2-methylpropane-1,3-diol
This protocol is a representative, field-proven methodology adapted for this specific transformation.
Materials:
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2-(Bromomethyl)-2-methylpropane-1,3-diol
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Triphosgene
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 2-(bromomethyl)-2-methylpropane-1,3-diol (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.
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Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent reaction with water, which would consume the highly reactive triphosgene and pyridine.
-
-
Base Addition: Add anhydrous pyridine (2.5 eq) to the solution and stir for 5 minutes.
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Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. An excess is used to ensure complete neutralization.
-
-
Carbonyl Source Addition: Dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Rationale: Triphosgene is a solid, safer alternative to phosgene gas. Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel.
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Rationale: Quenching with acid protonates and removes excess pyridine into the aqueous layer.
-
-
Extraction: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.
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Rationale: The washes remove residual pyridine hydrochloride, neutral salts, and any remaining acidic or basic impurities.
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-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one.
Chemical Reactivity and Mechanistic Pathways
The utility of this compound stems from its dual reactivity. The bromomethyl group is an excellent electrophile, while the cyclic carbonate is generally stable but can be manipulated under specific conditions.
Nucleophilic Substitution (Sₙ2) Reactions
The primary alkyl bromide is highly susceptible to substitution by a wide range of nucleophiles via an Sₙ2 mechanism. This reaction is typically efficient and high-yielding due to the unhindered nature of the reaction center.
Caption: General Sₙ2 reaction pathway.
This reactivity allows for the facile introduction of the 5-methyl-1,3-dioxan-2-one moiety onto other molecules, making it an ideal building block for creating libraries of compounds in drug discovery or for functionalizing materials. For example, reaction with a carboxylate salt of a drug molecule would form an ester linkage, a common strategy in prodrug design.[3]
Stability of the Cyclic Carbonate
The 1,3-dioxan-2-one ring is significantly more stable than an acyclic carbonate and is resistant to mild acidic and basic conditions, as well as many common nucleophiles and reducing agents. This stability allows for selective chemistry to be performed at the bromomethyl position without affecting the ring. However, the ring can be opened under forcing conditions, such as strong base (e.g., NaOH) or acid-catalyzed hydrolysis at elevated temperatures, to yield the parent diol.
Applications in Research and Drug Development
The unique structure of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one positions it as a valuable intermediate in several fields.
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Prodrug Synthesis: Analogous structures like 4-bromomethyl-5-methyl-1,3-dioxol-2-one are used as modifiers to create prodrugs with enhanced bioavailability.[3] The linker can be attached to a parent drug (e.g., at a carboxylic acid or phenol group) and is designed to be cleaved in vivo by enzymes, releasing the active pharmaceutical ingredient.[3] This compound offers a similar capability for creating novel, cleavable linkers.
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Complex Molecule Synthesis: It serves as a versatile building block for introducing a protected 1,3-diol functional group. After coupling via the bromomethyl handle, the cyclic carbonate can be removed to unmask the diol for further elaboration.
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Polymer Chemistry: The cyclic carbonate moiety can potentially undergo ring-opening polymerization to form polycarbonates, while the bromomethyl group can be used for post-polymerization functionalization, allowing for the creation of polymers with tailored properties.[4]
Safety and Handling
Proper handling of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is essential due to its potential hazards as an alkylating agent and irritant.
GHS Hazard Information
| Hazard Class | Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |
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Signal Word: Danger[2]
Handling and Storage Recommendations
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a freezer at -20 °C under an inert atmosphere (e.g., argon or nitrogen).[2] Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one is a highly functionalized and versatile chemical intermediate. Its key attributes—a reactive primary bromide for Sₙ2 coupling and a stable cyclic carbonate—make it a powerful tool for synthetic chemists. While experimental data remains limited, its properties and reactivity can be reliably predicted, enabling its application in diverse areas such as the synthesis of complex organic molecules, the development of innovative prodrugs, and the creation of functional polymers. Adherence to strict safety protocols is mandatory when handling this reactive compound.
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